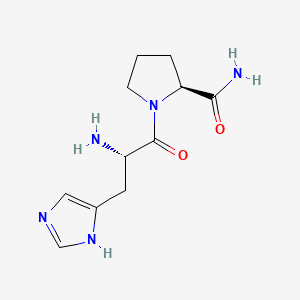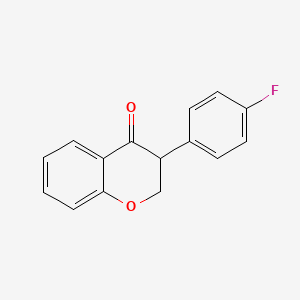
3-(4-Fluorphenyl)chroman-4-on
Übersicht
Beschreibung
KBU2046 ist ein niedermolekularer Inhibitor, der für seine Fähigkeit bekannt ist, die Zellmotilität und Invasion zu hemmen und so die Metastasierung von Krebs effektiv zu unterdrücken. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, insbesondere im Zusammenhang mit dreifach negativem Brustkrebs und Prostatakrebs .
Herstellungsmethoden
Die Synthese von KBU2046 beinhaltet einen fragmentbasierten Ansatz zur Diversifizierung der chemischen Synthese. Ausgehend von einem Isoflavon-Chemiegerüst wurden mehrere Synthese- und Bioassay-Iterationen eingesetzt, um eine verfeinerte Struktur-Aktivitäts-Beziehungslandkarte zu entwickeln . Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben.
Wissenschaftliche Forschungsanwendungen
KBU2046 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: KBU2046 wurde umfassend auf sein Potenzial zur Hemmung der Beweglichkeit und Invasion von Krebszellen untersucht und ist damit ein vielversprechender Kandidat für die Krebstherapie
Medizin: KBU2046 hat potenzielle therapeutische Anwendungen bei der Behandlung von metastasierenden Krebsarten, insbesondere bei dreifach negativem Brustkrebs und Prostatakrebs
Industrie: KBU2046 kann bei der Entwicklung neuer Krebstherapien und diagnostischer Werkzeuge verwendet werden
Wirkmechanismus
KBU2046 wirkt als neuartiger Inhibitor des transformierenden Wachstumsfaktors beta (TGF-β1) und unterdrückt effektiv die Tumorzellmotilität in vitro. Es reguliert direkt Leucin-reiche Repeat-haltige 8 Familie, Mitglied E (LRRC8E), latentes TGFβ-bindendes Protein 3 (LTBP3), Dynein-Lichtkette 1 (DNAL1) und MAF-Familie von bZIP-Transkriptionsfaktoren (MAFF)-Gene herunter. Zusätzlich verringert KBU2046 die Phosphorylierung von Raf und ERK, was zur Deaktivierung des ERK-Signalwegs führt, der die Krebsinvasion und -metastasierung behindert .
Vorbereitungsmethoden
The synthesis of KBU2046 involves a fragment-based chemical synthesis diversification approach. Starting from an isoflavone chemical scaffold, multiple synthesis and biological assay iterations were employed to develop a refined structure-activity relationship map . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Analyse Chemischer Reaktionen
KBU2046 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: KBU2046 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können KBU2046 in reduzierte Formen umwandeln, wodurch seine biologische Aktivität möglicherweise verändert wird.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das KBU2046-Molekül einführen und so seine Eigenschaften verändern.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wirkmechanismus
KBU2046 functions as a novel transforming growth factor-beta (TGF-β1) inhibitor, effectively suppressing tumor cell motility in vitro. It directly down-regulates leucine-rich repeat-containing 8 family, member E (LRRC8E), latent TGFβ-binding protein 3 (LTBP3), dynein light chain 1 (DNAL1), and MAF family of bZIP transcription factors (MAFF) genes. Additionally, KBU2046 decreases phosphorylation levels of Raf and ERK, leading to the deactivation of the ERK signaling pathway, which impedes cancer invasion and metastasis .
Vergleich Mit ähnlichen Verbindungen
KBU2046 wird mit anderen ähnlichen Verbindungen wie Genistein verglichen. Während Genistein ebenfalls die Invasion von Krebszellen hemmt, weist KBU2046 eine höhere Anti-Invasions-Wirksamkeit auf und zeigt nicht die Zelltoxizität oder östrogene Aktivität, die mit Genistein verbunden ist . Weitere ähnliche Verbindungen sind:
Genistein: Ein Isoflavon mit Antikrebs-Eigenschaften, aber potenzieller Toxizität.
Docetaxel: Ein Chemotherapeutikum, das in Kombination mit KBU2046 eine verbesserte Hemmung der Metastasierung zeigt.
KBU2046 zeichnet sich durch seine hohe Spezifität, fehlende Toxizität und potente Anti-Invasions-Eigenschaften aus .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFGKFIJBGYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


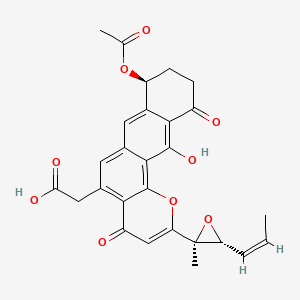
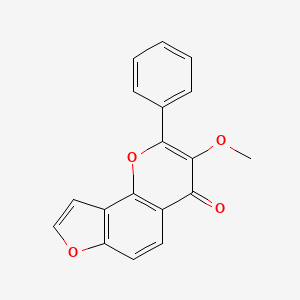
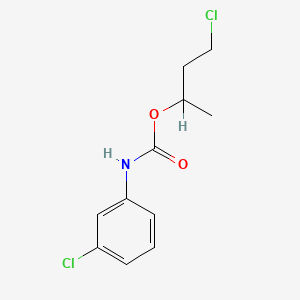
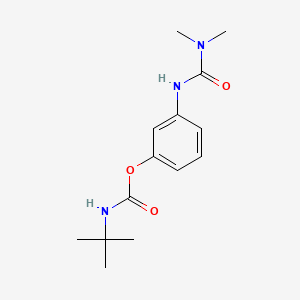
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-4a-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1673294.png)


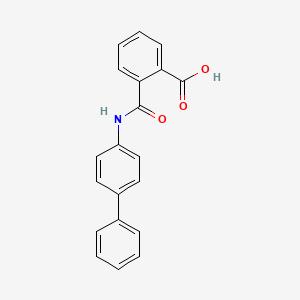


![(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid](/img/structure/B1673305.png)

